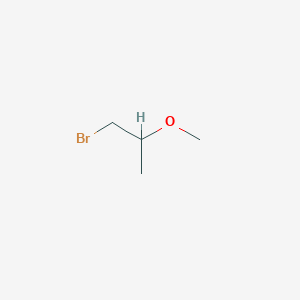
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, also known as TPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPOP is a piperidinyl-thiadiazole derivative that has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Biological Activity of Heterocyclic Systems
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one is a compound that may share properties with other heterocyclic systems, particularly those based on 1,3,4-thiadiazole derivatives, which have been recognized for their wide pharmacological potential. Research on such heterocyclic systems has revealed their importance in medicinal chemistry due to their ability to act as crucial pharmacophores. These compounds have demonstrated antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of the 1,3,4-thiadiazole core with various heterocycles often leads to a synergistic effect, enhancing their biological effectiveness. Thus, compounds based on the 1,3,4-thiadiazole scaffold, similar to the structure of interest, are considered promising for the development of new drug-like molecules with diverse pharmacological applications (Lelyukh, 2019).
Therapeutic Potential of Oxadiazole Derivatives
The therapeutic worth of oxadiazole derivatives, including structures related to 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, has been extensively studied. The 1,3,4-oxadiazole ring, a five-membered aromatic ring, plays a significant role in binding with different enzymes and receptors in biological systems. This interaction facilitates a range of bioactivities, making 1,3,4-oxadiazole-based compounds valuable in medicinal chemistry. These derivatives have been applied in treatments across a spectrum of diseases, showcasing anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties among others. Such compounds are highlighted for their high therapeutic potency, indicating the potential of related structures for developing active and less toxic medicinal agents (Verma et al., 2019).
Naphthalene Derivatives and Biological Interactions
The presence of the naphthalene moiety in compounds, such as 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, contributes significantly to their biological activities. Studies on naphthalene derivatives have demonstrated their ability to interact with various biological systems, leading to significant biological activities. These interactions are facilitated by the lipophilic character of naphthalene, allowing for effective penetration through biological membranes and engaging in pharmacophoric interactions. The research on phenothiazines, which can include naphthalene derivatives, has shown promising antibacterial, antifungal, anticancer, and other activities, underscoring the potential of naphthalene-containing compounds in medicinal applications (Pluta, Morak-Młodawska, & Jeleń, 2011).
Eigenschaften
IUPAC Name |
3-naphthalen-1-yl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-19(9-8-16-6-3-5-15-4-1-2-7-18(15)16)23-12-10-17(11-13-23)25-20-22-21-14-26-20/h1-7,14,17H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOXOVJRROQDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-1-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

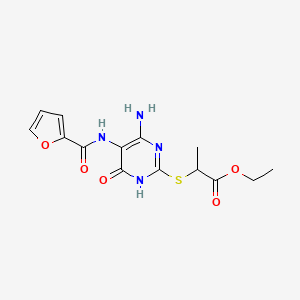
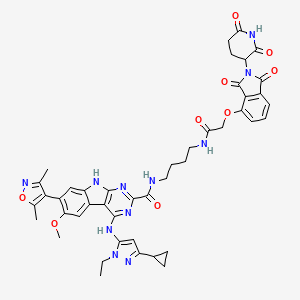
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2938511.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide](/img/structure/B2938515.png)
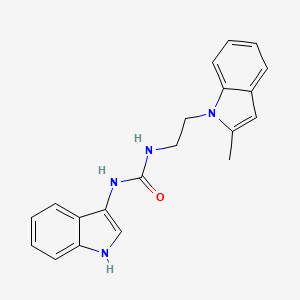
![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2938517.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2938518.png)
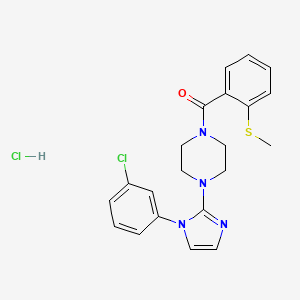
![6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2938523.png)
![N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)


